Heterocyclic Topology: Pyridazine vs. Pyrimidine Hydrogen-Bond Acceptor Count
The pyridazine ring in the target compound presents two adjacent nitrogen atoms (N–N), whereas the pyrimidine ring in the comparator (CAS 2034388-86-6) presents nitrogen atoms in a 1,3-relationship [1][2]. This topological difference alters the hydrogen-bond acceptor pattern: the pyridazine system can engage in unique bidentate interactions not available to the pyrimidine [2]. In the absence of direct biochemical comparison, this represents a class-level inference based on well-established heterocyclic recognition principles [2].
| Evidence Dimension | Hydrogen-bond acceptor topology |
|---|---|
| Target Compound Data | Two adjacent nitrogen atoms (pyridazine); hydrogen-bond acceptor count = 6 (computed from SMILES) [1] |
| Comparator Or Baseline | CAS 2034388-86-6: two nitrogen atoms in 1,3-disposition (pyrimidine); hydrogen-bond acceptor count = 6 [1] |
| Quantified Difference | H-bond acceptor count identical (6), but spatial arrangement differs (adjacent vs. 1,3). No quantitative biochemical Δ reported. |
| Conditions | In silico structural analysis (computed from SMILES) |
Why This Matters
The spatial arrangement of hydrogen-bond acceptors can determine kinase selectivity, making the pyridazine a potentially non-interchangeable pharmacophore.
- [1] Kuujia.com. 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone Product Page. Accessed May 7, 2026. View Source
- [2] Foghorn Therapeutics Inc. Compounds and Uses Thereof. Canadian Patent Application CA 03216773, filed May 10, 2022, and published November 17, 2022. View Source
